5-(4-氟苯基)-3-(5-甲氧基-3-甲基-1-苯并呋喃-2-基)-1,2,4-恶二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-(4-Fluorophenyl)-3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazole" is a derivative of the oxadiazole class, which is known for its pharmacological significance. Oxadiazoles, particularly the 1,2,4- and 1,3,4-oxadiazole derivatives, have been extensively studied for their anti-inflammatory, analgesic, antimicrobial, and antioxidant properties . These compounds are characterized by a heterocyclic ring containing oxygen and nitrogen atoms, which is crucial for their biological activity.

Synthesis Analysis

The synthesis of oxadiazole derivatives typically involves multistep reactions starting from appropriate precursors. For instance, the synthesis of 4-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzohydrazide was achieved by starting with 2-methoxybenzohydrazide, forming a hydrazone intermediate, followed by cyclization to the oxadiazole core, and finally treating with hydrazine hydrate to afford the final product . Although the specific synthesis route for the compound is not detailed in the provided papers, similar synthetic strategies involving cyclization and subsequent functionalization are likely employed.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of a 1,2,4- or 1,3,4-oxadiazole ring. This core structure is often substituted with various functional groups that can significantly influence the compound's pharmacological profile. For example, the presence of a 3-fluoro-4-methoxyphenyl moiety has been associated with potent anti-inflammatory and analgesic activities . The molecular structure is typically confirmed using spectroscopic methods, which provide information about the arrangement of atoms within the molecule.

Chemical Reactions Analysis

Oxadiazole derivatives can undergo various chemical reactions depending on their substituents. For instance, the synthesis of new derivatives can involve reactions such as cyclization, condensation with aldehydes to form Schiff bases, or alkylation to introduce additional functional groups . These reactions are crucial for the development of new compounds with desired pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives, such as solubility, stability, and lipophilicity, are important for their development as drug candidates. For example, the modification of the methoxy group in a 5-lipoxygenase inhibitor led to a compound with improved bioavailability and toxicological profile . In silico ADME (absorption, distribution, metabolism, and excretion) properties analysis of synthesized compounds can predict their potential as oral drug candidates, which is essential for their further development .

科学研究应用

多种生物活性

5-(4-氟苯基)-3-(5-甲氧基-3-甲基-1-苯并呋喃-2-基)-1,2,4-恶二唑衍生物展示了广泛的生物活性。香豆素和恶二唑衍生物与该化学物质具有结构上的关系,以其药理多功能性而闻名。它们表现出抗糖尿病、抗病毒、抗微生物、抗癌、抗氧化、抗寄生虫、抗蠕虫、抗增殖、抗惊厥、抗炎和降压特性。药理特性在很大程度上受到化合物取代模式的影响 (Jalhan 等人,2017).

治疗应用

化合物中存在的 1,3,4-恶二唑环的独特结构特征使其能够与生物系统中的各种酶和受体有效相互作用。这种相互作用产生了广泛的治疗应用。1,3,4-恶二唑的衍生物已被广泛用于治疗各种疾病,突出了它们对药物化学的重要贡献。它们在抗癌、抗真菌、抗菌、抗结核、抗炎、抗神经病变、降压、抗组胺、抗寄生虫、抗肥胖和抗病毒治疗中显示出有希望的结果 (Verma 等人,2019).

对杂环化合物合成的贡献

该化合物的结构类似物,如 4-(2-R-芳基)-1,2,3-硫杂二唑,用于合成各种杂环化合物,包括 1-苯并呋喃、吲哚、1-苯并噻吩和 1-苯并硒吩。这些衍生物的合成潜力表明它们在开发具有多种应用的复杂杂环化合物中发挥着至关重要的作用 (Petrov & Androsov,2013).

在心理障碍治疗中的潜力

恶二唑的各种异构形式,包括 1,3,4-恶二唑和 1,2,4-恶二唑,已在治疗帕金森症、阿尔茨海默症、精神分裂症和癫痫等心理障碍方面表现出相当大的潜力。在心理健康领域开发具有卓越疗效和最小副作用的新分子的持续挑战凸显了 5-(4-氟苯基)-3-(5-甲氧基-3-甲基-1-苯并呋喃-2-基)-1,2,4-恶二唑等化合物的重要性 (Saxena 等人,2022).

属性

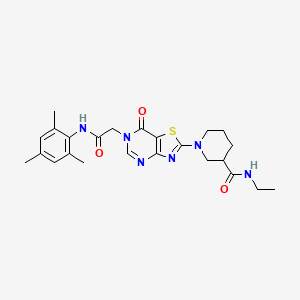

IUPAC Name |

N-ethyl-1-[7-oxo-6-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N6O3S/c1-5-25-22(32)17-7-6-8-29(11-17)24-28-21-20(34-24)23(33)30(13-26-21)12-18(31)27-19-15(3)9-14(2)10-16(19)4/h9-10,13,17H,5-8,11-12H2,1-4H3,(H,25,32)(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQTWKJJDMBPAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2532946.png)

![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2532949.png)

![4-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2532953.png)

![2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N~1~-propylacetamide](/img/structure/B2532954.png)